1-Hexacosene (CAS 93924-11-9) is a highly hydrophobic, long-chain linear alpha-olefin (LAO) characterized by a 26-carbon backbone and a reactive terminal vinyl group. Operating as a solid at room temperature with a melting point of approximately 52 °C, it bridges the gap between reactive intermediates and structural waxes [1]. In industrial and advanced research procurement, 1-hexacosene is primarily sourced as a macromonomer for polyolefin synthesis, a precursor for specialty polyalphaolefins (PAOs), and a reactive building block for phase change materials (PCMs). Its terminal double bond allows for precise covalent grafting and copolymerization, distinguishing it from unreactive paraffinic waxes, while its extended chain length provides unique crystallization thermodynamics not achievable with shorter liquid alpha-olefins [2].
Substituting 1-hexacosene with shorter alpha-olefins (such as 1-octadecene) or generic paraffin waxes fundamentally compromises material performance. Shorter LAOs are liquids at room temperature and, when copolymerized, merely disrupt the polymer main chain to lower the melting point without forming their own crystalline domains [1]. Conversely, while generic C24-C28 paraffin waxes offer similar thermal profiles to 1-hexacosene, they lack the terminal vinyl group required for Ziegler-Natta or metallocene-catalyzed copolymerization, making them strictly non-reactive additives prone to phase separation and migration [2]. Procurement of exact 1-hexacosene ensures both the covalent anchoring capability of an alpha-olefin and the robust side-chain crystallization required for shape-memory and thermomechanical applications.
In the synthesis of branched polyolefins, the length of the alpha-olefin comonomer dictates the thermal properties of the resulting matrix. When 1-hexacosene is copolymerized with ethylene, the resulting polymer exhibits a distinct secondary melting peak at approximately 53 °C [1]. This occurs because the 26-carbon side chains are long enough to independently co-crystallize. In contrast, copolymers utilizing shorter chains like 1-octadecene (C18) fail to produce a robust secondary crystalline phase at room temperature, acting primarily as main-chain disruptors [2].
| Evidence Dimension | Secondary melting peak (side-chain crystallization) |
| Target Compound Data | 1-Hexacosene copolymers: Distinct melting peak at ~53 °C |
| Comparator Or Baseline | 1-Octadecene copolymers: No robust independent side-chain melting at room temperature |
| Quantified Difference | Emergence of a ~53 °C secondary thermal transition exclusive to the C26 comonomer |
| Conditions | Metallocene-catalyzed ethylene/alpha-olefin copolymerization evaluated via DSC |
This dual-melting behavior is mandatory for engineering shape-memory polymers and temperature-responsive switchable adhesives that require a precise thermal trigger.
For thermal energy storage applications, the baseline physical state of the precursor is critical. 1-Hexacosene operates as a solid with a melting point of 51.8 °C, making it highly suitable for latent heat storage formulations targeting the 50-60 °C window [1]. By comparison, the widely used 1-octadecene is a liquid at room temperature (melting point ~15 °C). While generic paraffin waxes share the ~50 °C melting profile, they lack the terminal double bond of 1-hexacosene, which is required to covalently bind the phase change material to a polymer matrix to prevent leakage during melt cycles [1].
| Evidence Dimension | Pure compound melting point and reactivity |
| Target Compound Data | 1-Hexacosene: MP ~51.8 °C with reactive vinyl group |
| Comparator Or Baseline | 1-Octadecene: MP ~15 °C; Generic Wax: MP ~50 °C but unreactive |
| Quantified Difference | Provides a >35 °C higher melting point than C18 LAOs, while offering covalent reactivity absent in standard waxes |
| Conditions | Standard ambient pressure thermal profiling |
Procuring 1-hexacosene allows manufacturers to create form-stable, non-leaking phase change materials (PCMs) for electronics or building materials operating near 50 °C.
Incorporating alpha-olefins into high-density polyethylene (HDPE) lowers the primary melting point to improve processability. Grafting 1-hexacosene into the polymer matrix reduces the primary main-chain melting point from the HDPE baseline of ~136 °C down to ~121 °C [1]. Because the ultra-long C26 chains can self-crystallize, the polymer retains significant structural integrity and crystallinity. In contrast, incorporating equivalent molar fractions of shorter olefins (like 1-hexene or 1-decene) rapidly degrades the crystallinity, pushing the material toward an amorphous, elastomeric state [2].
| Evidence Dimension | Primary melting point depression vs. crystallinity retention |
| Target Compound Data | 1-Hexacosene: Lowers Tm to ~121 °C while retaining semi-crystalline structure |
| Comparator Or Baseline | HDPE Baseline: Tm ~136 °C; Shorter LAOs: Rapid transition to amorphous gels |
| Quantified Difference | Maintains structural crystallinity at higher comonomer loadings compared to C6-C10 alpha-olefins |
| Conditions | Metallocene-catalyzed copolymerization at low comonomer molar fractions |
Enables the production of processable, flexible polyolefins that require lower extrusion temperatures without sacrificing the mechanical rigidity of the final product.
Where this compound is the right choice: Engineering temperature-responsive plastics and switchable adhesives. The unique ~53 °C side-chain melting transition provided by 1-hexacosene acts as a precise thermal trigger, allowing the polymer to transition states or recover its original shape when heated above this specific threshold [1].
Where this compound is the right choice: Manufacturing leak-proof thermal energy storage systems. Unlike unreactive paraffin waxes, the terminal vinyl group of 1-hexacosene allows it to be covalently grafted onto polymer matrices. This prevents the PCM from leaking out of the structural matrix during its solid-to-liquid transition at ~52 °C [2].
Where this compound is the right choice: Formulating heavy-duty lubricant additives. Copolymerizing 1-hexacosene with shorter alpha-olefins yields high-molecular-weight PAOs with extensive long-chain branching, providing superior shear stability and high-temperature viscosity control compared to standard C10-based oligomers [1].